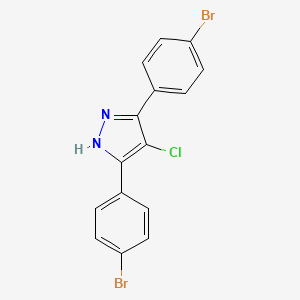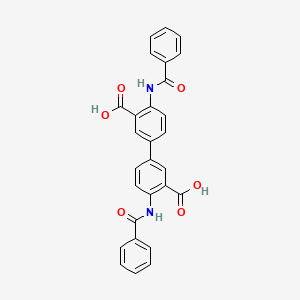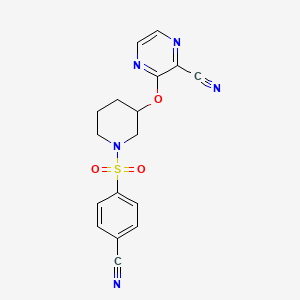![molecular formula C6H15N3S B2372737 [3-(Dimethylamino)propyl]thiourea CAS No. 196809-80-0](/img/structure/B2372737.png)
[3-(Dimethylamino)propyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Dimethylamino)propyl]thiourea is an organosulfur compound with the molecular formula C₆H₁₅N₃S. It is a derivative of thiourea, where the thiourea moiety is substituted with a 3-(dimethylamino)propyl group. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)propyl]thiourea typically involves the reaction of 3-(dimethylamino)propylamine with thiophosgene or carbon disulfide. One common method is the condensation of 3-(dimethylamino)propylamine with carbon disulfide in an aqueous medium, followed by the addition of an oxidizing agent such as hydrogen peroxide . This reaction proceeds smoothly under mild conditions and yields the desired thiourea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)propyl]thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted thioureas, depending on the specific reagents and conditions used.
Scientific Research Applications
[3-(Dimethylamino)propyl]thiourea has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions.
Medicine: Research has explored its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, elastomers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. It can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, thiourea, has similar chemical properties but lacks the 3-(dimethylamino)propyl group.
N,N’-Disubstituted Thioureas: These compounds have two substituents on the nitrogen atoms, which can significantly alter their reactivity and applications.
Uniqueness
[3-(Dimethylamino)propyl]thiourea is unique due to the presence of the 3-(dimethylamino)propyl group, which enhances its solubility in organic solvents and its ability to form stable complexes with metal ions. This makes it particularly useful in coordination chemistry and as a ligand in catalysis .
Properties
IUPAC Name |
3-(dimethylamino)propylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3S/c1-9(2)5-3-4-8-6(7)10/h3-5H2,1-2H3,(H3,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGUXRFTJDHKTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372655.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2372661.png)
![2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride](/img/structure/B2372663.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2372665.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)


![N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2372673.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2372675.png)
![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)
